molecular formula C6H11NO3 B140745 (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide CAS No. 148065-34-3

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide

Cat. No. B140745
M. Wt: 145.16 g/mol
InChI Key: HOCSXIPNJMSKQB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Ro 15-4513, and it belongs to the class of compounds known as benzodiazepine site agonists. In

Mechanism Of Action

The mechanism of action of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits the firing of the neuron, leading to a reduction in anxiety and other symptoms (3).

Biochemical And Physiological Effects

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the ability to enhance memory (4, 5). In addition, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (6, 7).

Advantages And Limitations For Lab Experiments

One advantage of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows researchers to study the effects of GABA-A receptor activation without the confounding effects of sedation or anxiolysis. However, one limitation of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state drug levels in animal models (8).

Future Directions

There are a number of future directions for research on (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the neuroprotective effects of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide, and its potential use in the treatment of stroke, traumatic brain injury, and other neurodegenerative conditions. Finally, there is interest in developing more potent and selective benzodiazepine site agonists based on the structure of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide (9).
Conclusion:
In conclusion, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a benzodiazepine site agonist that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and neuroprotective effects. While there are some limitations to using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments, there are also a number of future directions for research on this compound, including its potential use in the treatment of anxiety disorders, stroke, traumatic brain injury, and other neurodegenerative conditions.

Synthesis Methods

The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with phosgene, followed by the reaction of the resulting acid chloride with (R)-1-aminopropan-2-ol. This synthesis method was first reported by Bösch et al. in 1983 (1).

Scientific Research Applications

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzodiazepine site agonist, which means that it binds to the same site on the GABA-A receptor as benzodiazepines. However, unlike benzodiazepines, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide does not have sedative or anxiolytic effects (2).

properties

CAS RN

148065-34-3

Product Name

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide

InChI

InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1

InChI Key

HOCSXIPNJMSKQB-SCSAIBSYSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)N)C

SMILES

CC1(OCC(O1)C(=O)N)C

Canonical SMILES

CC1(OCC(O1)C(=O)N)C

synonyms

1,3-Dioxolane-4-carboxamide,2,2-dimethyl-,(R)-(9CI)

Origin of Product

United States

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